![molecular formula C30H26O14 B1207215 Theasinensin C CAS No. 89013-69-4](/img/structure/B1207215.png)
Theasinensin C
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Overview
Description
Theasinensin c belongs to the class of organic compounds known as complex tannins. These are tannins made of a catechin bound to a gallotannin or elagitannin. Theasinensin c is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, theasinensin c is primarily located in the cytoplasm. Outside of the human body, theasinensin c can be found in tea. This makes theasinensin c a potential biomarker for the consumption of this food product.
Theasinensin C is a tannin.
Scientific Research Applications
Glucose Uptake Stimulation
Theasinensins, including Theasinensin C, have shown potential in stimulating glucose uptake. In a study by Qiu et al. (2014), it was found that these compounds facilitate glucose uptake in rat skeletal muscle cells. This effect is mediated through the AMP-activated protein kinase pathway, indicating a potential mechanism for anti-hyperglycemic activity (Qiu et al., 2014).
Anti-Cancer Effects
Research by Pan et al. (2000) highlights the growth inhibitory effects of theasinensin A, closely related to theasinensin C, on human cancer cells, suggesting a role in cancer chemoprevention. This effect is attributed to the induction of apoptosis through mitochondrial pathways and caspase activation (Pan et al., 2000).
Anti-Inflammatory Activities
Theasinensin A, a compound similar to theasinensin C, has been studied for its anti-inflammatory properties. Chen et al. (2011) found that it targets genes related to inflammation in macrophages, indicating a broad impact on inflammatory response pathways (Chen et al., 2011).
Renin Inhibitory Activities
A study by Li et al. (2013) found that theasinensin C demonstrates strong renin inhibitory activity. This suggests a potential role in controlling hypertension, adding another dimension to its therapeutic applications (Li et al., 2013).
Hepatoprotective Effects
Theasinensin A, which shares properties with theasinensin C, has been shown to possess hepatoprotective effects against liver injury in mice. This study by Hung et al. (2017) suggests potential applications in treating liver diseases (Hung et al., 2017).
Antimicrobial Properties
Hatano et al. (2003) discovered that theasinensin A, related to theasinensin C, can suppress antibiotic resistance in methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as an antimicrobial agent (Hatano et al., 2003).
Anti-HIV Activity
Hashimoto et al. (1996) evaluated the anti-HIV activity of various tea polyphenols, including theasinensin C. They found that these compounds, including theasinensin C, displayed inhibitory effects against HIV replication, suggesting a potential role in HIV treatment (Hashimoto et al., 1996).
properties
CAS RN |
89013-69-4 |
---|---|
Product Name |
Theasinensin C |
Molecular Formula |
C30H26O14 |
Molecular Weight |
610.5 g/mol |
IUPAC Name |
(2R,3R)-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]phenyl]phenyl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H26O14/c31-9-1-15(33)11-5-19(37)29(43-21(11)3-9)13-7-17(35)25(39)27(41)23(13)24-14(8-18(36)26(40)28(24)42)30-20(38)6-12-16(34)2-10(32)4-22(12)44-30/h1-4,7-8,19-20,29-42H,5-6H2/t19-,20-,29-,30-/m1/s1 |
InChI Key |
JPBGHWKYWUEIOT-XYTTVBAYSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O |
synonyms |
theasinensin C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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